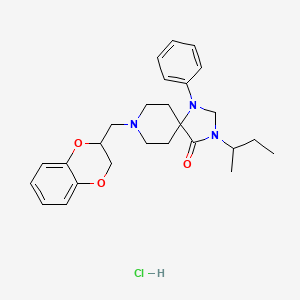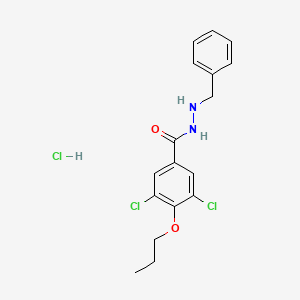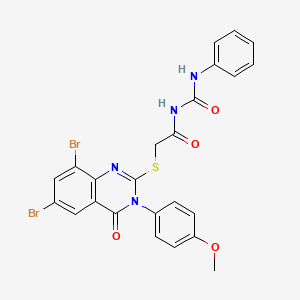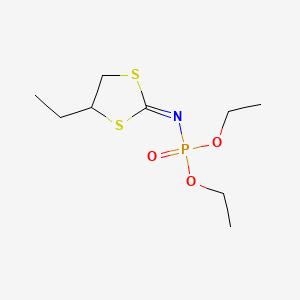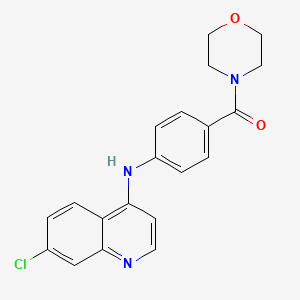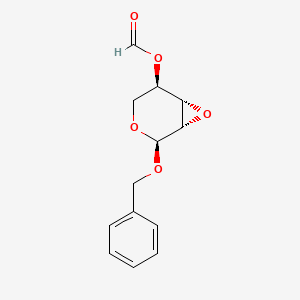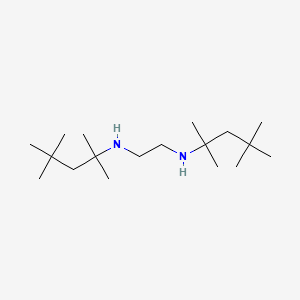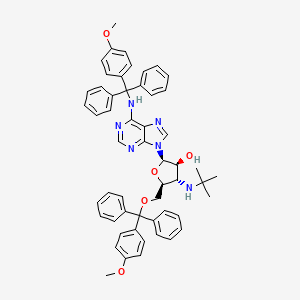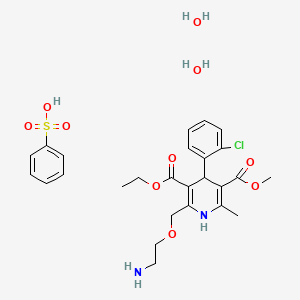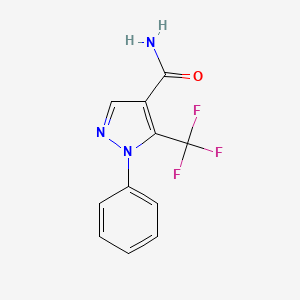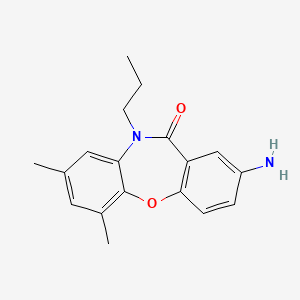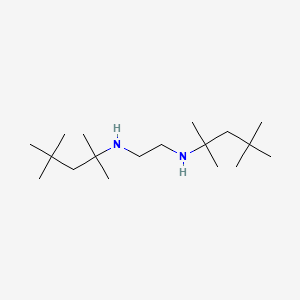
N,N'-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is a chemical compound known for its unique structure and properties. It is a derivative of ethylenediamine, where the hydrogen atoms are replaced by 2,4,4-trimethyl-2-pentyl groups. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2,4,4-trimethyl-2-pentyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the ethylenediamine.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine involves large-scale reactors where ethylenediamine and 2,4,4-trimethyl-2-pentyl chloride are mixed in the presence of a catalyst. The reaction mixture is heated to a specific temperature to facilitate the reaction, and the product is purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or sodium cyanide are employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted ethylenediamine derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is used in several scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The pathways involved include coordination with metal centers and hydrogen bonding with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,2-diaminopropane
- N,N’-Bis(2,4,4-trimethyl-2-pentyl)-1,3-diaminopropane
Uniqueness
N,N’-Bis(2,4,4-trimethyl-2-pentyl)-ethylenediamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it more stable and reactive compared to other similar compounds, allowing for a broader range of applications in various fields.
Propiedades
Número CAS |
4495-48-1 |
|---|---|
Fórmula molecular |
C18H40N2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
N,N'-bis(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H40N2/c1-15(2,3)13-17(7,8)19-11-12-20-18(9,10)14-16(4,5)6/h19-20H,11-14H2,1-10H3 |
Clave InChI |
DCRAECRBHQMGEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NCCNC(C)(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


